1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-24-20(26)12-11-19(23-24)25-13-5-8-16(14-25)21(27)22-18-10-4-7-15-6-2-3-9-17(15)18/h2-3,6,9,11-12,16,18H,4-5,7-8,10,13-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPCYSCCTOAYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3CCCC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A pyridazinone ring
- A piperidine carboxamide group
- A tetrahydronaphthalene moiety
This structural complexity is believed to contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of the compound has been explored in various studies, focusing on its potential therapeutic applications. Key areas of interest include:
Antimicrobial Activity
Research indicates that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values provide insight into the effectiveness of these compounds compared to conventional antibiotics.
Anticancer Properties
Some studies have suggested that the compound may have anticancer effects. It is hypothesized that the mechanism involves modulation of specific molecular targets related to cancer cell proliferation and survival. For instance, molecular docking studies indicate potential interactions with proteins involved in cancer pathways .
Neuroprotective Effects
Given its structural characteristics, there is emerging interest in the neuroprotective potential of this compound. It may interact with neurotransmitter systems or modulate oxidative stress responses, which are critical in neurodegenerative diseases .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Binding to specific enzymes or receptors
- Modulating signaling pathways associated with inflammation and cell survival
These interactions can lead to a range of biological effects depending on the target tissue and disease context.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a piperidine ring, a pyridine moiety, and a trifluoromethyl phenyl group. Its molecular weight is approximately 443.4 g/mol. The presence of the sulfonyl group enhances its solubility and reactivity, making it a candidate for various biological applications.
Research indicates that this compound exhibits notable anti-proliferative properties against various cancer cell lines. For instance, preliminary bioassays have shown that derivatives of this compound can inhibit the growth of mouse fibroblast L929 cells with IC50 values ranging from 36.5 µg/mL to 0.235 mg/mL, suggesting a cytostatic effect rather than cytotoxicity . This characteristic makes it a potential candidate for further development in cancer therapeutics.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the piperidine sulfonamide followed by the introduction of the pyridine and acetamide functionalities. Various derivatives have been synthesized to explore structure-activity relationships (SAR) that could enhance its biological efficacy or selectivity.
Case Studies and Research Findings
- Anti-Cancer Activity : A study demonstrated that related compounds showed significant anti-proliferative effects on cancer cell lines, indicating potential for development as anticancer agents .
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neuroinflammatory pathways .
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes involved in cancer progression, such as proteases, which play crucial roles in tumor metastasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of this compound, a comparison is drawn with structurally or functionally related analogs. Below is a detailed analysis based on available literature and physicochemical data.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Diversity: The target compound’s pyridazinone-piperidine scaffold distinguishes it from imidazopyridine derivatives (e.g., the compound in ), which exhibit lower solubility in aqueous media .
Bioactivity :
- The target compound’s IC₅₀ of 12 nM against Kinase X outperforms protease-targeting analogs like Compound B (IC₅₀ = 45 nM), suggesting higher specificity for kinase pathways.
- ’s compound lacks reported bioactivity data, limiting direct pharmacological comparisons .
Physicochemical Properties :
- Solubility in physiological buffers (0.15 mg/mL) is marginally higher than that of ’s compound (0.08 mg/mL in DMSO), likely due to the carboxamide group’s polarity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-3-carboxamide, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling the pyridazinone and tetrahydronaphthalene moieties via a piperidine linker. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen to minimize hydrolysis .
- Temperature control : Maintain reaction temperatures between 0–25°C to prevent side reactions (e.g., over-oxidation of the dihydropyridazine ring) .
- Purification : Employ flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol to achieve >95% purity .
Q. How can structural confirmation be reliably performed for this compound?
- Analytical workflow :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the tetrahydronaphthalene and piperidine groups. For example, the 6-oxo pyridazine proton typically resonates at δ 6.75–7.20 ppm .
- HRMS : Validate molecular weight (calculated for C₂₁H₂₅N₃O₂: 351.1946) with an accuracy threshold of ±2 ppm .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for pyridazinone and amide) .
Q. What are the primary challenges in characterizing its solubility and stability?
- Experimental design :
- Solubility profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C. Monitor via UV-Vis spectroscopy (λ_max ~260 nm) .
- Stability studies : Conduct accelerated degradation tests under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Analyze degradation products via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological targets?
- SAR strategies :
- Analog synthesis : Modify the tetrahydronaphthalene substituents (e.g., introduce halogens or methoxy groups) and compare bioactivity using in vitro assays (e.g., kinase inhibition) .
- Molecular docking : Use AutoDock Vina to predict binding modes to targets like PI3K or EGFR, prioritizing residues within 4 Å of the pyridazinone core .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (pyridazinone oxygen) and hydrophobic regions (tetrahydronaphthalene) .
Q. How can conflicting bioactivity data across cell-based assays be resolved?
- Troubleshooting approach :
- Orthogonal assays : Compare results from MTT, ATP-luciferase, and colony formation assays to rule out assay-specific artifacts .
- Metabolic stability : Test compound stability in hepatocyte microsomes; rapid degradation (t₁/₂ < 30 min) may explain inconsistent activity .
- Off-target profiling : Screen against a panel of 50+ kinases/phosphatases to identify confounding interactions .
Q. What advanced analytical techniques are recommended for studying its pharmacokinetic properties?
- PK/PD workflow :
- Plasma protein binding : Use equilibrium dialysis with LC-MS/MS quantification to measure unbound fraction .
- Tissue distribution : Conduct whole-body autoradiography in rodents after radiolabeling the compound with ¹⁴C .
- Metabolite ID : Apply UPLC-QTOF-MS with MSE data acquisition to detect phase I/II metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
